molecular formula C19H21N3O5S B11254659 N,N-diethyl-3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazole-4-sulfonamide

N,N-diethyl-3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B11254659
M. Wt: 403.5 g/mol
InChI Key: BYDUDQGIONNREI-UHFFFAOYSA-N
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Description

N,N-diethyl-3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a chromene moiety and a pyrazole ring, suggests potential biological activity and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the chromene and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include diethylamine, methylating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, recycling of reagents, and waste management.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the chromene moiety, potentially leading to the formation of quinones.

    Reduction: The compound can be reduced to alter the sulfonamide group, affecting its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the chromene and pyrazole rings may interact with receptors or DNA. These interactions can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Coumarin derivatives: Compounds with a chromene structure, used in anticoagulants.

    Pyrazole derivatives: Known for their anti-inflammatory and anticancer activities.

Uniqueness

N,N-diethyl-3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazole-4-sulfonamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity. Its dual presence of chromene and pyrazole rings, along with the sulfonamide group, sets it apart from other compounds in its class.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(2-oxochromene-3-carbonyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C19H21N3O5S/c1-5-21(6-2)28(25,26)17-12(3)20-22(13(17)4)18(23)15-11-14-9-7-8-10-16(14)27-19(15)24/h7-11H,5-6H2,1-4H3

InChI Key

BYDUDQGIONNREI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC3=CC=CC=C3OC2=O)C

Origin of Product

United States

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